molecular formula C19H18N4O2S B6120859 2-ALLYL-6-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL

2-ALLYL-6-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL

Cat. No.: B6120859
M. Wt: 366.4 g/mol
InChI Key: ZHZUTJWOQJYDIK-UDWIEESQSA-N
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Description

2-ALLYL-6-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a triazole ring, a phenol group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ALLYL-6-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenoxy Group: This step might involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.

    Attachment of the Allyl Group: This can be done using allylation reactions, often involving allyl halides and a base.

    Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and allyl groups.

    Reduction: Reduction reactions might target the triazole ring or other functional groups.

    Substitution: The phenoxy and allyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Medicine

    Antimicrobial Activity: The compound might exhibit antimicrobial properties.

    Cancer Research:

Industry

    Polymer Additives: Use as an additive in polymer production to enhance properties.

    Coatings: Potential use in developing new types of coatings with specific characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding.

    Antimicrobial Activity: It might disrupt cell membranes or interfere with essential biochemical pathways in microbes.

Comparison with Similar Compounds

Similar Compounds

  • 2-ALLYL-6-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)PHENOL
  • 2-ALLYL-6-(((3-MERCAPTO-5-(METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)PHENOL

Uniqueness

  • Structural Features : The presence of both the triazole ring and the allyl group makes it unique.
  • Reactivity : Its reactivity profile might differ significantly from similar compounds due to the specific arrangement of functional groups.

Properties

IUPAC Name

4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-7-14-8-6-9-15(18(14)24)12-20-23-17(21-22-19(23)26)13-25-16-10-4-3-5-11-16/h2-6,8-12,24H,1,7,13H2,(H,22,26)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZUTJWOQJYDIK-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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